2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine
CAS No.: 93384-95-3
Cat. No.: VC18468778
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93384-95-3 |
|---|---|
| Molecular Formula | C8H19ClN2O |
| Molecular Weight | 194.70 g/mol |
| IUPAC Name | 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2 |
| Standard InChI Key | ZKIPPYCJDMPHGO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCN.C1C(O1)CCl |
Introduction
-
2-(Chloromethyl)oxirane: This is a chlorinated epoxide, which is a reactive intermediate used in various chemical syntheses. Epoxides are known for their ability to react with nucleophiles, forming new bonds.
-
N',N'-Dimethylpropane-1,3-diamine: This is a diamine compound, which can participate in reactions involving nucleophilic substitution or addition, often used in the synthesis of polymers or as a building block in organic chemistry.
Given the lack of specific information on this exact compound, we will discuss its components and potential applications in a broader context.
Synthesis and Applications
The synthesis of compounds involving epoxides and amines often involves nucleophilic ring-opening reactions. These reactions can lead to the formation of new polymers or functionalized molecules.
Potential Applications
-
Polymer Synthesis: The combination of epoxides and amines is commonly used in the production of epoxy resins, which are versatile materials used in adhesives, coatings, and composites.
-
Pharmaceutical Intermediates: Amines and epoxides can serve as building blocks for more complex molecules, potentially used in drug synthesis.
-
Industrial Chemicals: These compounds can be used in the manufacture of various industrial chemicals, such as surfactants or catalysts.
Environmental and Health Considerations
The environmental impact and health risks associated with these compounds depend on their specific applications and handling practices. Generally, epoxides and amines can be hazardous if not handled properly due to their reactivity and potential toxicity.
| Compound | Environmental Impact | Health Risks |
|---|---|---|
| Epoxides | Potential for aquatic toxicity if released into waterways | Irritant to skin and eyes, potential respiratory issues |
| Amines | Can contribute to air pollution if released | Toxicity varies by type; generally irritating to skin and respiratory system |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume